Cas no 66955-75-7 ((4-Amino-3-bromo-phenyl)-acetic Acid)

(4-Amino-3-bromo-phenyl)-acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-3-bromophenyl)acetic acid
- (4-amino-3-bromo-phenyl)-acetic acid
- SCHEMBL2434720
- AS-0152
- DTXSID70604857
- MFCD09842457
- BENZENEACETIC ACID, 4-AMINO-3-BROMO-
- DB-181303
- AKOS026672198
- LGUKTYAEODCQMW-UHFFFAOYSA-N
- 4-Amino-3-bromophenylacetic acid
- D78654
- 4-Amino-3-bromophenylaceticacid
- 66955-75-7
- (4-amino-3-bromophenyl)acetic acid
- 2-(4-amino-3-bromo-phenyl)acetic acid
- (4-Amino-3-bromo-phenyl)-acetic Acid
-
- MDL: MFCD09842457
- インチ: InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
- InChIKey: LGUKTYAEODCQMW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1CC(=O)O)Br)N
計算された属性
- せいみつぶんしりょう: 228.97384g/mol
- どういたいしつりょう: 228.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 63.3Ų
(4-Amino-3-bromo-phenyl)-acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC217-1g |
(4-Amino-3-bromo-phenyl)-acetic Acid |
66955-75-7 | 95+% | 1g |
1213.0CNY | 2021-07-15 | |
Apollo Scientific | OR111430-1g |
(4-Amino-3-bromophenyl)acetic acid |
66955-75-7 | 1g |
£78.00 | 2025-02-19 | ||
Apollo Scientific | OR111430-5g |
(4-Amino-3-bromophenyl)acetic acid |
66955-75-7 | 5g |
£256.00 | 2025-02-19 | ||
Key Organics Ltd | AS-0152-5MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-0152-100MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Aaron | AR00FHF4-1g |
BENZENEACETIC ACID, 4-AMINO-3-BROMO- |
66955-75-7 | 95% | 1g |
$75.00 | 2025-02-12 | |
Aaron | AR00FHF4-250mg |
BENZENEACETIC ACID, 4-AMINO-3-BROMO- |
66955-75-7 | 95% | 250mg |
$28.00 | 2025-02-12 | |
Key Organics Ltd | AS-0152-1MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | AS-0152-10MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-0152-50MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 50mg |
£102.00 | 2025-02-09 |
(4-Amino-3-bromo-phenyl)-acetic Acid 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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John J. Lavigne Chem. Commun., 2003, 1626-1627
(4-Amino-3-bromo-phenyl)-acetic Acidに関する追加情報
Introduction to 2-(4-amino-3-bromophenyl)acetic acid (CAS No. 66955-75-7)
2-(4-amino-3-bromophenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 66955-75-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of aryl acetic acids, characterized by its aromatic ring system functionalized with both amino and bromo substituents. The unique structural features of this molecule make it a valuable intermediate in the development of various therapeutic agents, particularly in the realm of drug discovery and medicinal chemistry.
The molecular structure of 2-(4-amino-3-bromophenyl)acetic acid consists of a phenyl ring substituted at the 4-position with an amino group (-NH₂) and at the 3-position with a bromine atom (-Br). This arrangement confers distinct electronic and steric properties, which are highly advantageous for medicinal chemistry applications. The presence of both electron-donating (amino group) and electron-withdrawing (bromine atom) groups on the aromatic ring creates a balance that enhances reactivity in various synthetic transformations. Such structural attributes are particularly useful in designing molecules that interact with biological targets with high specificity and affinity.
In recent years, 2-(4-amino-3-bromophenyl)acetic acid has garnered attention due to its role as a key intermediate in the synthesis of novel pharmacological compounds. Researchers have leveraged its versatile structure to develop molecules with potential applications in oncology, inflammation, and neurodegenerative diseases. The brominated aromatic system, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds.
One of the most compelling aspects of 2-(4-amino-3-bromophenyl)acetic acid is its utility in generating derivatives that exhibit inhibitory activity against specific enzymes or receptors. For instance, modifications at the amino or carboxylic acid positions can yield compounds with enhanced binding affinity to target proteins. This flexibility has been exploited in the development of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The acetic acid moiety, being a well-established pharmacophore, facilitates interactions with biological membranes and target proteins, contributing to improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further highlighted the significance of 2-(4-amino-3-bromophenyl)acetic acid as a building block. Molecular modeling studies have demonstrated that subtle variations in its structure can significantly alter binding interactions with biological targets. These insights have guided the design of next-generation drug candidates with optimized efficacy and reduced side effects. The combination of experimental synthesis and computational prediction has accelerated the discovery process, making this compound an indispensable tool for medicinal chemists.
The synthesis of 2-(4-amino-3-bromophenyl)acetic acid typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include halogenation followed by nucleophilic substitution or reduction strategies to introduce the amino group. Advances in green chemistry principles have also led to more sustainable methods for producing this compound, minimizing waste and reducing environmental impact.
In addition to its pharmaceutical applications, 2-(4-amino-3-bromophenyl)acetic acid has shown promise in material science research. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensing technologies. The interplay between organic functional groups and metal centers can lead to novel materials with unique properties, further expanding the utility of this compound beyond traditional drug development.
The regulatory landscape for compounds like 2-(4-amino-3-bromophenyl)acetic acid is continually evolving to ensure safety and efficacy in therapeutic applications. Compliance with Good Manufacturing Practices (GMP) and rigorous quality control measures is essential for companies involved in its production and commercialization. Collaborative efforts between academia and industry are fostering innovation while maintaining high standards for product integrity.
Looking ahead, the future prospects for 2-(4-amino-3-bromophenyl)acetic acid appear promising as new research avenues emerge. Ongoing studies are exploring its potential role in modulating immune responses and addressing neurodegenerative conditions such as Alzheimer's disease. The adaptability of this compound's structure allows researchers to tailor its properties for diverse therapeutic needs, ensuring its continued relevance in modern medicine.
In conclusion, 2-(4-amino-3-bromophenyl)acetic acid (CAS No. 66955-75-7) stands as a cornerstone molecule in pharmaceutical research due to its versatile structural features and broad applicability. Its role as an intermediate in drug synthesis, coupled with recent advancements in synthetic methodologies and computational biology, underscores its importance in addressing unmet medical needs. As scientific understanding progresses, it is likely that new applications for this compound will continue to emerge, reinforcing its position as a vital asset in medicinal chemistry.
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